Histidylisoleucine
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Overview
Description
Histidylisoleucine is a dipeptide composed of the amino acids histidine and isoleucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidylisoleucine can be synthesized through the formal condensation of the carboxy group of L-histidine with the amino group of L-isoleucine . This reaction typically involves the use of coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine to facilitate the formation of the peptide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient production of dipeptides and other peptides on a large scale.
Chemical Reactions Analysis
Types of Reactions: Histidylisoleucine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: The peptide bond can be reduced to yield the corresponding amino alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Histidylisoleucine has several applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a component in peptide-based drugs.
Mechanism of Action
The mechanism of action of histidylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be absorbed by peptide transporters in the intestines and then hydrolyzed into its constituent amino acids, histidine and isoleucine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other physiological processes .
Comparison with Similar Compounds
Histidylglycine: Another dipeptide composed of histidine and glycine.
Histidylleucine: A dipeptide composed of histidine and leucine.
Histidylvaline: A dipeptide composed of histidine and valine.
Comparison: Histidylisoleucine is unique due to the presence of isoleucine, which has a branched side chain, compared to the simpler side chains of glycine, leucine, and valine. This structural difference can influence the compound’s physical properties, reactivity, and biological activity .
Properties
CAS No. |
129050-48-2 |
---|---|
Molecular Formula |
C12H20N4O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 |
InChI Key |
IDXZDKMBEXLFMB-HGNGGELXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N |
physical_description |
Solid |
Origin of Product |
United States |
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